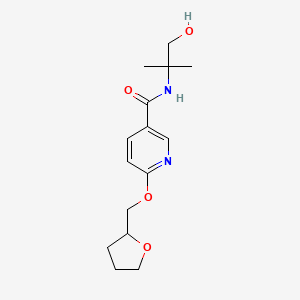
N-(1-hydroxy-2-methylpropan-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-hydroxy-2-methylpropan-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as THFA-NMN, is a synthetic compound that has been gaining attention in the scientific community due to its potential therapeutic benefits. This compound is a derivative of nicotinamide mononucleotide (NMN), a molecule that plays a key role in cellular energy metabolism and has been shown to improve various aspects of health and longevity.
科学的研究の応用
Nicotinamide and Disease Prevention
Nicotinamide, a form of vitamin B3, has been studied for its potential in disease prevention, particularly in diabetes. Knip et al. (2000) conducted a review on the safety of high-dose nicotinamide, highlighting its therapeutic applications over forty years in preventing Type I diabetes mellitus. The review indicates a wide therapeutic index for nicotinamide, with reversible hepatotoxicity at very high doses and minor enzyme abnormalities at doses used for diabetes prevention. This study underscores the potential of nicotinamide in diabetes prevention while calling attention to its toxic potential at doses exceeding 3 gm/day (Knip et al., 2000).
Nicotinamide N-Methyltransferase (NNMT) and Cancer
Research by Campagna et al. (2021) delves into the role of NNMT, an enzyme that catalyzes the N-methylation of nicotinamide, in various cancers. Overexpression of NNMT has been observed in numerous non-neoplastic diseases and solid malignancies. The review discusses NNMT's potential as a biomarker for diagnosis, prognosis, and as a molecular target for anticancer treatment, especially in urological cancers (Campagna et al., 2021).
Neurocognitive Function
A review by Rennie et al. (2015) explores the effect of dietary and supplemental nicotinamide on cognitive function, including in conditions such as Alzheimer's disease and Parkinson's disease. The study suggests that nicotinamide may have neuroprotective effects and benefit neurocognitive function, highlighting the non-toxic, inexpensive, and widely available nature of nicotinamide (Rennie et al., 2015).
Nicotinamide and Anticancer Agents
Jain et al. (2020) review the synthesis and investigation of anticancer potential of nicotinamide derivatives. The review provides insights into various synthetic approaches used for developing anticancer drugs based on nicotinic acid and its derivatives, emphasizing their significant biological properties and potential in anticancer drug development (Jain et al., 2020).
特性
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-15(2,10-18)17-14(19)11-5-6-13(16-8-11)21-9-12-4-3-7-20-12/h5-6,8,12,18H,3-4,7,9-10H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSJMCAIIXTIRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=CN=C(C=C1)OCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoate](/img/structure/B2355512.png)
![Cyclopropyl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2355513.png)
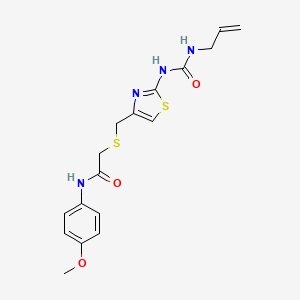
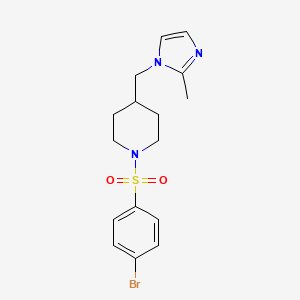
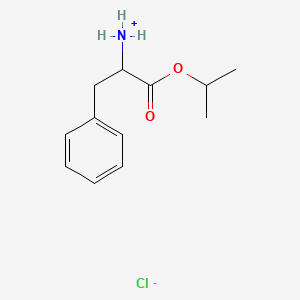
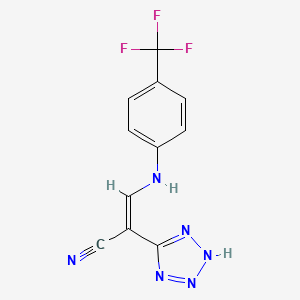
![2-(4-quinoxalin-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2355522.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2355525.png)
![(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2355527.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)
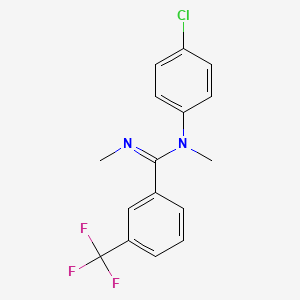
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2355531.png)
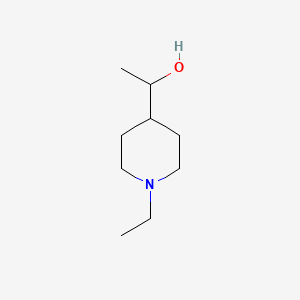
![Diethyl 5-[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2355535.png)